molecular formula C10H12N2O B13846298 N-Formylnornicotine-D4

N-Formylnornicotine-D4

Cat. No.: B13846298
M. Wt: 180.24 g/mol
InChI Key: GQLSEYOOXBRDFZ-DNZPNURCSA-N
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Description

N-Formylnornicotine-D4 is a deuterated form of N-Formylnornicotine, a derivative of nornicotine. This compound is primarily used as a research chemical and is valuable in various scientific studies due to its unique properties. The molecular formula of this compound is C10H8D4N2O, and it has a molecular weight of 180.24.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Formylnornicotine-D4 can be synthesized through several methods. One common approach involves the formylation of nornicotine using formic acid or formic anhydride under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale formylation reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Formylnornicotine-D4 undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into its corresponding N-oxide derivative.

    Reduction: Reduction reactions can remove the formyl group, converting it back to nornicotine.

    Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Nornicotine.

    Substitution: Various substituted nornicotine derivatives.

Scientific Research Applications

N-Formylnornicotine-D4 has several applications in scientific research:

    Chemistry: It is used as a reference compound in analytical chemistry for the development of methods to detect and quantify alkaloid substances.

    Biology: Studies on the interaction of nicotine and its derivatives with biological systems often use this compound to understand metabolic pathways and receptor binding.

    Medicine: Research on the pharmacological effects of nicotine derivatives includes the use of this compound to study its potential therapeutic effects and toxicity.

    Industry: It is used in the development of tobacco products and in the study of tobacco-related compounds.

Mechanism of Action

N-Formylnornicotine-D4 exerts its effects primarily through interaction with nicotinic acetylcholine receptors (nAChRs). It acts as a ligand for these receptors, modulating their activity and influencing neurotransmitter release. The compound’s interaction with nAChRs can affect various molecular pathways, including those involved in cognitive functions and addiction .

Comparison with Similar Compounds

Similar Compounds

    Nornicotine: A precursor to N-Formylnornicotine, lacking the formyl group.

    Nicotine: The parent compound, which contains a methyl group not present in nornicotine.

    Cotinine: A major metabolite of nicotine, structurally similar but with different pharmacological properties.

Uniqueness

N-Formylnornicotine-D4 is unique due to its deuterated form, which makes it valuable in research involving isotopic labeling. This property allows for more precise tracking and analysis in metabolic studies and other scientific applications.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

180.24 g/mol

IUPAC Name

2-(2,4,5,6-tetradeuteriopyridin-3-yl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C10H12N2O/c13-8-12-6-2-4-10(12)9-3-1-5-11-7-9/h1,3,5,7-8,10H,2,4,6H2/i1D,3D,5D,7D

InChI Key

GQLSEYOOXBRDFZ-DNZPNURCSA-N

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCCN2C=O)[2H]

Canonical SMILES

C1CC(N(C1)C=O)C2=CN=CC=C2

Origin of Product

United States

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